
3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methyl group at the third position, a nitro group at the fifth position, and a 1H-1,2,3-triazol-1-yl group at the second position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine typically involves a multi-step process. One common method includes the following steps:
Nitration: The nitration of 3-methylpyridine to introduce a nitro group at the fifth position.
Halogenation: The halogenation of the nitrated compound to introduce a halogen atom at the second position.
Substitution: The substitution of the halogen atom with a 1H-1,2,3-triazol-1-yl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-methyl-5-amino-2-(1H-1,2,3-triazol-1-yl)pyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine can be compared with other pyridine derivatives and triazole-containing compounds:
3-Methyl-5-nitropyridine: Lacks the triazolyl group, which may result in different chemical reactivity and biological activity.
2-(1H-1,2,3-Triazol-1-yl)pyridine: Lacks the methyl and nitro groups, which may affect its overall properties.
5-Nitro-2-(1H-1,2,3-triazol-1-yl)pyridine: Lacks the methyl group, which may influence its chemical behavior and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H7N5O2 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
3-methyl-5-nitro-2-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7N5O2/c1-6-4-7(13(14)15)5-9-8(6)12-3-2-10-11-12/h2-5H,1H3 |
InChI 键 |
CGOKQILWLRACNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2C=CN=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



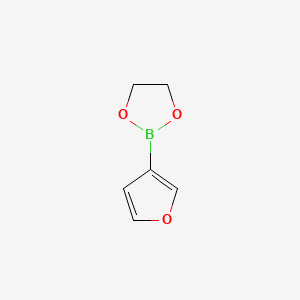
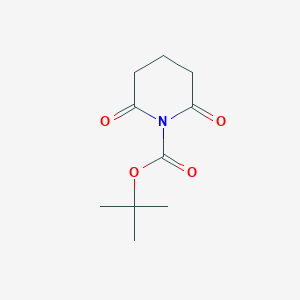
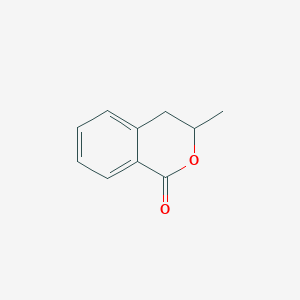
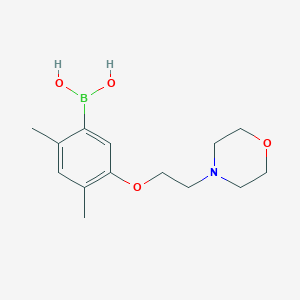
![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
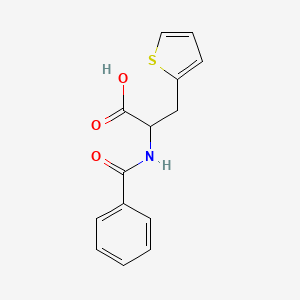
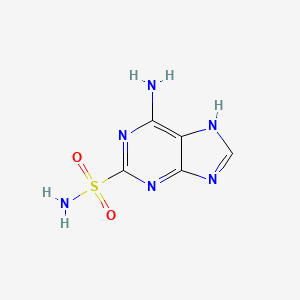

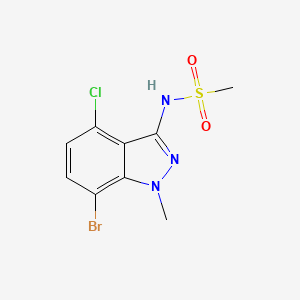
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
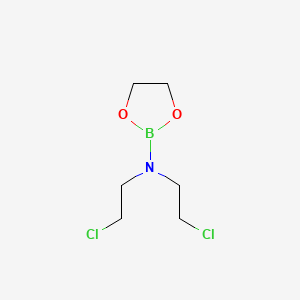
![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

